molecular formula C16H16N4O3 B1243777 Chinoin 1045 CAS No. 70999-42-7

Chinoin 1045

Katalognummer B1243777
CAS-Nummer: 70999-42-7
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: ZEKGTEVPPLLXID-AUXBAGKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chinoin 1045, also known as ucb L140, is an orally active antiallergic compound . It has been tested in various rat anaphylaxis systems and is more potent than sodium cromoglycate (DSCG) in models of passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms .

Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

Chinoin 1045, also known as ucb L140, has been evaluated for its antiallergic properties in various rat anaphylaxis systems. It demonstrates a more potent effect than sodium cromoglycate (DSCG) in passive cutaneous anaphylaxis (PCA), passive peritoneal anaphylaxis (PPA), and anaphylactic bronchospasms. This efficacy is attributed to its ability to inhibit the release of allergic mediators from mast cells, indicating its potential as an antiallergic agent (De Vos et al., 1982).

Development in Pharmaceutical Processing

Chinoin 1045 has played a role in the development of batch processing systems in the Hungarian drug industry. The Chemiflex reactor developed by Chinoin Co. Ltd. is notable for its simple programming and affordability, contributing to advancements in pharmaceutical processing systems (Körtvélyessy, 1996).

Blood Coagulation and Platelet Aggregation

Research on pyrimido-pyrimidine derivatives related to Chinoin 1045, specifically Chinoin 105 and Chinoin 123, shows that these compounds can inhibit platelet aggregation. Chinoin 105 is especially potent in this regard, without affecting routine coagulation parameters in vitro, suggesting its potential utility in managing blood coagulation disorders (Bédi et al., 1979).

Effects on Blood Rheology

In a study involving diabetics with peripheral occlusive angiopathy, Chinoin 1045 demonstrated a significant improvement in whole blood filterability, particularly in patients with hypercholesterolemia, after six months of treatment. This suggests its potential application in improving blood rheology in specific patient groups (Lipovac et al., 2016).

Cardiac and Vascular Applications

Chinoin 1045 and its derivatives have been investigated for various cardiac and vascular applications. Studies have shown effects on beta receptors, action potentials in cardiac muscle, and influences on transmembrane potentials and ionic currents, indicating potential use in treating arrhythmias and other cardiac conditions (Nosztray et al., 1990), (Mészáros et al., 1983).

Pharmaceutical Stability Studies

Chinoin 1045 has been a subject in stability studies, providing insights into the hydrolysis and degradation processes of pharmaceutical compounds. These studies are crucial for ensuring the safety and efficacy of drugs throughout their shelf life (Bernus et al., 1985).

Wirkmechanismus

Chinoin 1045 exhibits a marked inhibition of anaphylactic reactions upon oral administration . It is suggested that the action of Chinoin 1045 is similar to that of DSCG in inhibiting the release of allergic mediators from mast cells, therefore presenting antiallergic activity .

Eigenschaften

IUPAC Name

(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKGTEVPPLLXID-AUXBAGKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70999-42-7
Record name Ucb L140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

0.73 g. (0.002 moles) of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are dissolved in 2 ml. of dimethyl sulfoxide. To the solution 0.2 ml. (0.002 moles) of phenyl hydrazine and 0.5 ml. (0.004 moles) of N,N-dimethylaniline are added. Thereafter the reaction mixture is allowed to stand for three days. The precipitated crystals are filtered off and washed with methanol. The product is purified by alkaline/acidic precipitation. 0.4 g. (64.0%) of 9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are obtained, melting at 254° to 255° C.
Name
9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.002 mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chinoin 1045
Reactant of Route 2
Reactant of Route 2
Chinoin 1045

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.